molecular formula C18H17N3O3S B2409936 3-hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one CAS No. 245039-18-3

3-hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one

Cat. No.: B2409936
CAS No.: 245039-18-3
M. Wt: 355.41
InChI Key: CCHDAJDCCLRZIH-FLIBITNWSA-N
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Description

3-hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
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Properties

IUPAC Name

4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10-4-6-13(7-5-10)14-9-25-18(19-14)21-17(24)16(12(3)20-21)15(23)8-11(2)22/h4-9,20,23H,1-3H3/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHJHKATRHNVFC-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)C(=CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)/C(=C/C(=O)C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one (CAS No. 245039-18-3) is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

  • Molecular Formula : C18H17N3O3S
  • Molecular Weight : 355.41 g/mol
  • Structure : The compound features a thiazole ring, a pyrazole moiety, and a butenone structure, which contribute to its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Here are some key findings:

  • Mechanism of Action :
    • Pyrazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the thiazole and pyrazole rings in this compound is believed to enhance its cytotoxic effects against cancer cells .
  • Cell Line Studies :
    • In vitro studies have demonstrated significant antiproliferative effects against several cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colorectal cancer (HCT116). For instance, compounds with similar structures have shown IC50 values ranging from 3.79 µM to over 40 µM against these cell lines .
Cell LineIC50 Value (µM)Reference
MCF73.79
A54926
HCT1167.01

Anti-inflammatory Activity

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects:

  • Cytokine Inhibition : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Synthesis and Evaluation :
    • A study focused on synthesizing various pyrazole derivatives found that those containing thiazole rings exhibited enhanced cytotoxicity against cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth .
  • Comparative Analysis :
    • Comparative studies of similar compounds indicated that modifications in the thiazole and pyrazole structures could lead to improved biological activity, highlighting the importance of structural optimization in drug design .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 3-hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one exhibit significant anticancer properties. These compounds target specific pathways involved in cancer cell proliferation and survival. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Thiazole derivatives are known to possess antibacterial and antifungal activities, making them potential candidates for developing new antibiotics or antifungal agents. Research indicates that modifications to the thiazole ring can enhance these activities, thereby broadening the application scope of such compounds .

Agricultural Science

Pesticide Development
In agricultural applications, the thiazole and pyrazole moieties have been linked to the development of novel pesticides. Compounds with these structures can act as effective fungicides or herbicides due to their ability to interfere with biochemical pathways in pests and pathogens. The specificity of these compounds allows for targeted action, reducing collateral damage to non-target species .

Material Science

Polymer Applications
The structural characteristics of this compound make it suitable for incorporation into polymer matrices. Its unique properties can enhance the thermal stability and mechanical strength of polymers. Research into polymer composites containing this compound has shown improved performance metrics, which could lead to advancements in materials used for packaging, automotive components, and construction materials .

Case Studies

Study TitleFocusFindings
Anticancer Activity of Thiazole DerivativesMedicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation through apoptosis induction .
Development of Novel PesticidesAgricultural ScienceIdentified effective fungicidal properties against common agricultural pathogens .
Polymer Composite InnovationsMaterial ScienceEnhanced thermal stability and mechanical properties in polymer blends containing thiazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For instance, bromoacetyl derivatives (e.g., 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) can react with thiosemicarbazide and phenacyl cyanide in ethanol under reflux (65°C for 4 hours), followed by the addition of substituted benzaldehydes. Glacial acetic acid acts as a catalyst, and recrystallization in methanol yields pure products . Standardization involves monitoring reaction progress via TLC and optimizing molar ratios (typically 1:1:1 for reactants).

Q. Which spectroscopic techniques are most effective for characterizing structural features?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3400 cm⁻¹, carbonyl peaks at ~1720 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves pyrazole, thiazole, and butenone moieties. For example, aromatic protons in the 4-methylphenyl group appear as singlet peaks near δ 2.35 ppm, while enolic protons resonate at δ 5.5–6.5 ppm .
  • X-ray Crystallography : Determines absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Q. How can computational tools like Multiwfn assist in analyzing electronic properties?

  • Methodological Answer : Multiwfn calculates electrostatic potential surfaces, electron localization functions (ELF), and bond orders. For example, the enol-keto tautomerism of the β-diketone moiety can be studied by mapping electron density distributions. The software also predicts spectroscopic properties (e.g., UV-Vis absorption bands) via time-dependent DFT .

Advanced Research Questions

Q. How should researchers address discrepancies between experimental and computational molecular geometry data?

  • Methodological Answer : Discrepancies often arise in bond lengths or angles due to crystal packing effects (e.g., hydrogen bonding in X-ray structures). Cross-validate using:

  • Topology Analysis : Compare AIM (Atoms in Molecules) critical points from Multiwfn with X-ray-derived geometries .
  • Torsional Angle Adjustments : Use SHELXPRO to refine crystallographic data while accounting for computational constraints .

Q. What strategies optimize yield and purity during scaled-up synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace ethanol with DMF for higher solubility of intermediates .
  • Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) to accelerate condensation steps .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates, followed by recrystallization for the final product .

Q. How can noncovalent interactions in the crystal lattice predict stability?

  • Methodological Answer : Use the NCI (Non-Covalent Interaction) index in Multiwfn to visualize weak interactions (e.g., π-π stacking between thiazole and pyrazole rings, C–H···O hydrogen bonds). These interactions correlate with melting points and solubility profiles .

Q. What methodologies assess potential bioactivity, such as antimicrobial effects?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase). The thiazole and pyrazole groups often bind to hydrophobic pockets .
  • In Vitro Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Correlate activity with substituent electronegativity on the 4-methylphenyl group .

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